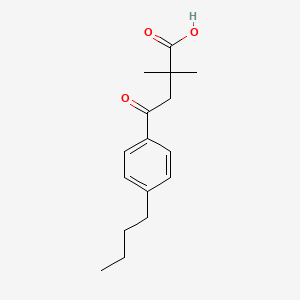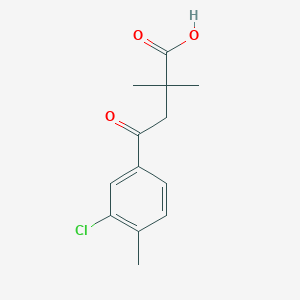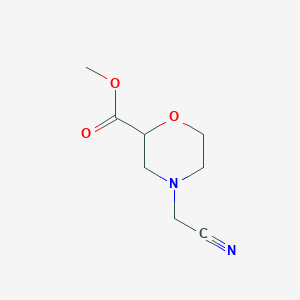
Methyl 4-(cyanomethyl)morpholine-2-carboxylate
Descripción general
Descripción
“Methyl 4-(cyanomethyl)morpholine-2-carboxylate” is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 . It is also known as MCM or CR. The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 4-(cyanomethyl)morpholine-2-carboxylate” is 1S/C8H12N2O3/c1-12-8(11)7-6-10(3-2-9)4-5-13-7/h7H,3-6H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 4-(cyanomethyl)morpholine-2-carboxylate” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
- Methyl 4-(cyanomethyl)morpholine-2-carboxylate is used as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it plays a role in the creation of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which have shown potential in inhibiting tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).
Development of Analgesic and Antipyretic Agents
- This compound is involved in synthesizing methyl 3-aryl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, which have demonstrated antimicrobial, analgesic, and antipyretic activities in studies. These findings suggest potential applications in pain relief and fever reduction (Mar'yasov et al., 2016).
Antibacterial Applications
- Research indicates that methyl 4-(cyanomethyl)morpholine-2-carboxylate-based compounds can exhibit significant antibacterial properties. For instance, (1-aryl-1, 2, 3-triazol-4-yl) methyl esters of morpholine-3-carboxylic acid have shown promising antibacterial activity (Narsimha et al., 2014).
Antihypoxic Actions
- Compounds synthesized using methyl 4-(cyanomethyl)morpholine-2-carboxylate have shown potential in antihypoxic actions, indicating their use in conditions where oxygen deprivation is a concern (Ukrainets et al., 2014).
Catalysis in Organic Synthesis
- It's also used in catalyzing certain organic reactions. For example, N-methyl morpholine-based ionic liquids, which could be derived from such compounds, have been used as catalysts for Knoevenagel condensation in water (Xu et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-(cyanomethyl)morpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-12-8(11)7-6-10(3-2-9)4-5-13-7/h7H,3-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJUAAJEQWPSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCO1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(cyanomethyl)morpholine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



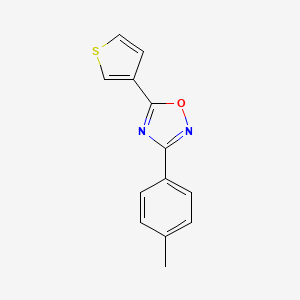
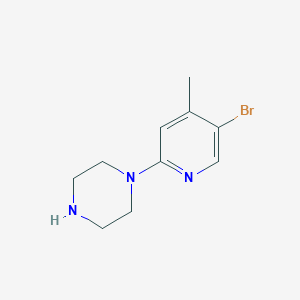
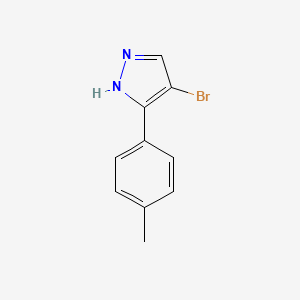
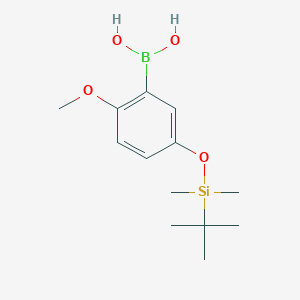
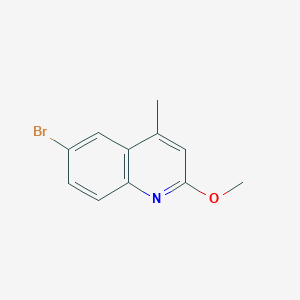
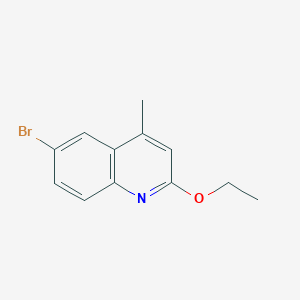
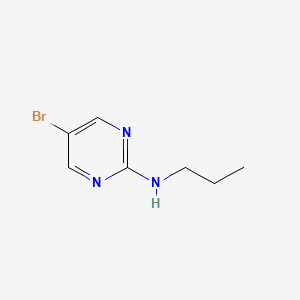
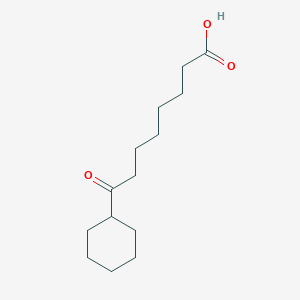
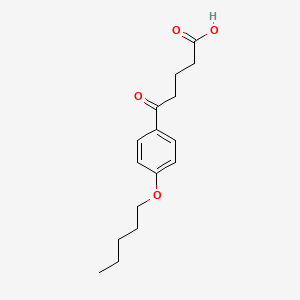
![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)
![8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373303.png)
![8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373304.png)
